molecular formula C14H16F2N2O B2600608 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 2097916-06-6

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No. B2600608
CAS RN: 2097916-06-6
M. Wt: 266.292
InChI Key: PPAHTFWSSYQWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one, also known as DSP-1053, is a novel compound that has been studied for its potential therapeutic applications in various neurological disorders. The compound has been synthesized using a unique method, and its mechanism of action and physiological effects have been extensively investigated.

Scientific Research Applications

Regioselective Fluorination

A study by Liu et al. (2015) explores the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, using a fluorinating agent in aqueous conditions, highlighting the significance of fluorination in modifying the chemical behavior of pyridine derivatives (Liu et al., 2015).

Fluorescence Enhancement

Bortolus et al. (1990) discuss the impact of trifluoroethanol on the fluorescence of polynuclear aza-aromatic compounds, indicating how fluorinated environments can significantly enhance fluorescence yields, a property potentially relevant for analytical applications (Bortolus et al., 1990).

Azaspirocycles Synthesis

Wipf et al. (2004) describe a diversity-oriented synthesis approach for azaspirocycles, which are crucial scaffolds in drug discovery, indicating the versatility of azaspiro compounds in synthesizing biologically relevant structures (Wipf et al., 2004).

Crystal Engineering

Arora and Pedireddi (2003) examine the crystal engineering of supramolecular assemblies with aza donor molecules, suggesting the potential of azaspiro compounds and their derivatives in forming structurally complex materials (Arora & Pedireddi, 2003).

Anion Binding Properties

Anzenbacher et al. (2000) investigate fluorinated calix[4]pyrrole and dipyrrolylquinoxaline compounds for their anion binding properties, showcasing how fluorination enhances affinity and selectivity for anions, a feature that could be relevant for sensors and separation technologies (Anzenbacher et al., 2000).

properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O/c15-14(16)10-13(14)3-6-18(7-4-13)12(19)8-11-2-1-5-17-9-11/h1-2,5,9H,3-4,6-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAHTFWSSYQWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.